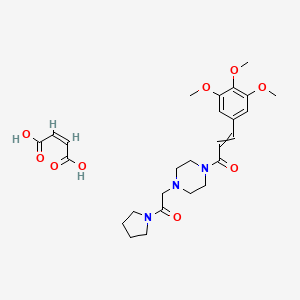

Cinepazide Maleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O5.C4H4O4/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24;5-3(6)1-2-4(7)8/h6-7,14-15H,4-5,8-13,16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b7-6+;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTJTOKYCAJVMJ-GVTSEVKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26328-04-1, 28044-44-2 | |

| Record name | Cinepazide maleate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026328041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((Pyrrolidin-1-ylcarbonyl)methyl)-4-(3,4,5-trimethoxycinnamoyl)piperazine maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028044442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26328-04-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-oxo-2-pyrrolidin-1-ylethyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine monomaleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[(pyrrolidin-1-ylcarbonyl)methyl]-4-(3,4,5-trimethoxycinnamoyl)piperazine maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINEPAZIDE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y35B3VA60V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacological Profile of Cinepazide Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinepazide maleate is a vasoactive and neuroprotective agent with a multifaceted pharmacological profile. Primarily classified as a vasodilator, its therapeutic effects extend to anti-platelet, anti-thrombotic, and neuroprotective activities. This technical guide provides an in-depth overview of the pharmacological properties of this compound, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. The information presented herein is a synthesis of preclinical and clinical data, intended to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

This compound, a piperazine derivative, has been investigated for its therapeutic potential in cerebrovascular and cardiovascular disorders. Its primary utility stems from its ability to improve blood flow and provide protection to neural tissues, particularly in ischemic conditions. This document outlines the core pharmacological characteristics of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

This compound exerts its pharmacological effects through several distinct mechanisms:

-

Vasodilation: The primary and most well-documented effect of this compound is vasodilation, leading to increased blood flow. This is achieved through two main pathways:

-

Weak Calcium Channel Blockade: this compound acts as a weak calcium channel blocker in vascular smooth muscle cells. By inhibiting the influx of extracellular calcium, it promotes smooth muscle relaxation and subsequent widening of the blood vessels.[1]

-

Phosphodiesterase (PDE) Inhibition: Evidence suggests that this compound may also inhibit phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Increased intracellular levels of these second messengers in vascular smooth muscle cells lead to vasodilation.

-

-

Potentiation of Endogenous Adenosine: this compound enhances the effects of endogenous adenosine. It achieves this by inhibiting both the degradation of adenosine by deaminase and its reuptake into atrial tissues.[2] This leads to higher local concentrations of adenosine, which can then activate its receptors, contributing to vasodilation and other cardioprotective effects.

-

Anti-platelet Aggregation: this compound has been shown to inhibit platelet aggregation, which is a crucial step in thrombus formation.[1] This anti-thrombotic property is beneficial in preventing the occlusion of blood vessels.

-

Neuroprotection: Beyond its vascular effects, this compound exhibits direct neuroprotective properties. In preclinical models of cerebral ischemia, it has been shown to protect neurons from ischemic injury.[3]

-

Antioxidant Activity: this compound also possesses antioxidant properties, which may contribute to its neuroprotective and cardioprotective effects by mitigating oxidative stress-induced cellular damage.

Signaling Pathways

The multifaceted mechanism of action of this compound involves the modulation of several key signaling pathways.

References

- 1. Efficacy and safety of this compound injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction of cinepazide with adenosine on guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Improves Cognitive Function and Protects Hippocampal Neurons in Diabetic Rats with Chronic Cerebral Hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cinepazide Maleate: Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Cinepazide Maleate, a peripheral vasodilator used in the treatment of cardiovascular and cerebrovascular diseases.[1] It details the compound's synthesis, chemical characteristics, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

This compound, with the chemical name (Z)-but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, is the maleate salt of the active parent compound, Cinepazide.[2][3] Its properties are critical for formulation, dosage, and analytical method development.

| Property | Value | Reference(s) |

| CAS Number | 26328-04-1 | [2] |

| Molecular Formula | C₂₆H₃₅N₃O₉ (C₂₂H₃₁N₃O₅ · C₄H₄O₄) | [3][] |

| Molecular Weight | 533.57 g/mol | [] |

| IUPAC Name | (Z)-but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | [2] |

| Appearance | White to beige powder | |

| Melting Point | 135°C to 175°C (Varies with purity and synthesis method) | [][5] |

| Solubility | Water: 20 mg/mL (clear solution) | |

| InChI Key | XSTJTOKYCAJVMJ-GVTSEVKNSA-N | [3] |

| SMILES | COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=C\C(=O)O)\C(=O)O | [2] |

Synthesis of this compound

The synthesis of this compound typically involves the condensation of two key intermediates: a derivative of trans-3,4,5-trimethoxycinnamic acid and 1-piperazine acetylpyrrolidine, followed by salt formation with maleic acid.[1][5] Several patented methods aim to improve yield, reduce toxicity of solvents, and simplify the production process.[1]

A common approach, often referred to as a "one-pot" synthesis, utilizes an activator to facilitate the reaction between trans-3,4,5-trimethoxycinnamic acid and the piperazine derivative directly, avoiding the isolation of the highly reactive acyl chloride intermediate.[5][6]

This protocol is adapted from patent CN101508684A, which describes a simplified, environmentally friendly method.

-

Activation: Dissolve trans-3,4,5-trimethoxycinnamic acid in a suitable solvent such as dichloromethane. Cool the solution to approximately -10°C.

-

Reagent Addition: In the presence of an organic base, add a carboxyl activator (e.g., ethyl chloroformate) to the solution to form the activated intermediate in situ.

-

Condensation: Add 1-[(1-tetrahydropyrrolecarbonyl)methyl]piperazine to the reaction mixture.

-

Reaction: Allow the reaction to proceed while maintaining the temperature. The reaction is monitored for completion using an appropriate method (e.g., TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with water and/or brine. The organic layer is then dried over a desiccant (e.g., anhydrous magnesium sulfate), filtered, and concentrated under reduced pressure to yield the crude Cinepazide free base.

-

Salt Formation: Dissolve the crude Cinepazide free base (1.40 g) in absolute ethanol (10 mL) with heating. In a separate flask, dissolve maleic acid (0.43 g) in absolute ethanol (5 mL).

-

Crystallization: Add the maleic acid solution to the Cinepazide solution with stirring. Allow the mixture to stand at room temperature to crystallize.

-

Isolation: Collect the precipitated crystals by filtration. The product can be further purified by recrystallization from absolute ethanol to yield pure this compound. The reported yield for the salt formation step is approximately 91.1%.[5]

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action, contributing to its therapeutic effects in vascular diseases. Its primary function is vasodilation, which is achieved through several distinct signaling pathways.[7][8]

-

Calcium Channel Blockade: It acts as a mild calcium antagonist, inhibiting the transmembrane influx of Ca²⁺ into vascular smooth muscle cells.[9][10] This reduction in intracellular calcium leads to muscle relaxation and vasodilation.

-

Phosphodiesterase (PDE) Inhibition: this compound inhibits PDE, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP).[8] Increased intracellular cAMP levels in vascular smooth muscle cells also promote relaxation and vasodilation.[8]

-

Adenosine Potentiation: The drug is thought to potentiate the effects of endogenous adenosine, a potent vasodilator, possibly by retarding its degradation or acting on A2 receptors.[11]

-

Endothelial Effects: It can enhance the production of nitric oxide (NO), a powerful endogenous vasodilator produced by endothelial cells.[7]

-

Anti-thrombotic and Rheological Effects: this compound also inhibits platelet aggregation and reduces blood viscosity, which helps prevent the formation of blood clots and improves overall blood flow.[7][11]

Key Experimental Protocols

This protocol outlines a validated high-performance liquid chromatography (HPLC) method for determining the concentration of this compound in biological samples.

-

Sample Preparation:

-

Utilize a simple liquid-liquid extraction to isolate this compound and an internal standard (e.g., Tinidazole) from rat plasma.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A mixture of 10mM potassium dihydrogen phosphate (pH adjusted to 4.5) and methanol in a 40:60 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 303 nm.

-

-

Validation Parameters:

-

Linear Range: 0.12–120 µg/mL in blank rat plasma.

-

Lower Limit of Detection (LOD): 0.06 µg/mL.

-

Precision & Accuracy: Intra- and inter-assay coefficients of variation should not exceed ±15%, and accuracy should be within ±15% of the theoretical value.

-

This protocol provides a method for solubilizing this compound for intravenous administration in animal models.

-

Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 27.5 mg/mL).

-

Vehicle Preparation: Prepare the final vehicle by sequentially adding and mixing co-solvents. A common vehicle consists of:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Final Working Solution: To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Emulsification: Add 50 µL of Tween-80 to the mixture and mix until uniform.

-

Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. The resulting solution should be clear.

-

Usage: It is recommended to prepare this working solution freshly on the day of use for in vivo experiments.

This protocol is based on a multicenter, randomized, double-blind, placebo-controlled clinical trial.

-

Dosage: 320 mg of this compound injection.

-

Vehicle: The dose is dissolved in 500 mL of normal saline or a 5% glucose solution.[9][12]

-

Administration: The solution is administered via intravenous drip.

-

Infusion Rate: The typical infusion rate is 100 mL/h.[13][12]

-

Frequency and Duration: The infusion is administered once daily for a consecutive period of 14 days.[13][12]

-

Concomitant Therapy: Patients often receive basic therapy, such as citicoline sodium injection, alongside the this compound treatment.[12]

References

- 1. CN1246310C - Synthesis method of this compound - Google Patents [patents.google.com]

- 2. This compound | C26H35N3O9 | CID 5282458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. CN101508684A - Synthesis of this compound - Google Patents [patents.google.com]

- 6. Synthesis of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. What is this compound used for? [synapse.patsnap.com]

- 9. The Effects of this compound in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Efficacy and safety of this compound injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical Study of this compound Injection in the Treatment of Acute Ischemic Stroke [ctv.veeva.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

Unveiling the Neuroprotective Potential of Cinepazide Maleate: A Preclinical In-Depth Analysis

For Immediate Release

[City, State] – [Date] – A comprehensive technical review of preclinical studies reveals the significant neuroprotective effects of Cinepazide Maleate in models of cerebral ischemia and neuronal injury. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth analysis of the quantitative data, detailed experimental methodologies, and implicated signaling pathways from key preclinical investigations. The findings underscore the therapeutic potential of this compound in mitigating neuronal damage associated with ischemic events.

Executive Summary

This compound, a compound with vasodilatory and anti-platelet aggregation properties, has demonstrated promising neuroprotective capabilities in various preclinical models. This document synthesizes the evidence from in vitro and in vivo studies, highlighting its mechanisms of action which include the attenuation of oxidative stress, preservation of mitochondrial function, and reduction of neuronal apoptosis and inflammation. The presented data and experimental workflows offer a foundational resource for further research and development of this compound as a neuroprotective agent.

In Vitro Neuroprotective Effects: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

An in vitro model of ischemia-reperfusion injury was established using PC12 cells subjected to oxygen-glucose deprivation followed by reoxygenation (OGD/R). This model mimics the cellular stress experienced by neurons during an ischemic stroke.

Quantitative Data Summary

| Parameter | Control | OGD/R | This compound (1 µM) | This compound (10 µM) | This compound (100 µM) |

| Cell Viability (%) | 100 | 52.3 ± 4.5 | 65.8 ± 5.1 | 78.4 ± 6.2** | 71.2 ± 5.8 |

| Intracellular ROS (Relative Fluorescence) | 100 | 254 ± 21 | 189 ± 15 | 135 ± 11** | 168 ± 14 |

| MDA Content (nmol/mg protein) | 2.1 ± 0.2 | 5.8 ± 0.5 | 4.2 ± 0.4 | 3.1 ± 0.3** | 3.9 ± 0.4 |

| SOD Activity (U/mg protein) | 125 ± 10 | 68 ± 7 | 89 ± 8 | 105 ± 9** | 95 ± 8 |

| Mitochondrial Membrane Potential (ΔΨm) | High | Low | Moderately Restored | Significantly Restored | Moderately Restored |

| ATP Production (Relative Luminescence) | 100 | 45 ± 5 | 62 ± 6 | 79 ± 7** | 68 ± 6 |

*p < 0.05, **p < 0.01 compared to OGD/R group. Data are presented as mean ± SD.[1]

Experimental Protocol: OGD/R in PC12 Cells

-

Cell Culture: PC12 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

OGD Induction: The culture medium was replaced with glucose-free Earle's balanced salt solution (EBSS). The cells were then placed in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for 2.5 hours at 37°C.[1]

-

Reoxygenation and Treatment: Following OGD, the medium was replaced with normal culture medium, and the cells were returned to a normoxic incubator (95% air, 5% CO2) for 24 hours. This compound (1, 10, or 100 µM) was added to the culture medium at the beginning of reoxygenation.[1]

-

Assessment of Neuroprotection:

-

Cell Viability: Assessed using the MTT assay.

-

Oxidative Stress: Intracellular reactive oxygen species (ROS) were measured using the DCFH-DA probe. Malondialdehyde (MDA) content and superoxide dismutase (SOD) activity were determined using commercially available kits.[1]

-

Mitochondrial Function: Mitochondrial membrane potential was assessed using JC-1 staining. ATP levels were measured using a luciferase-based assay.[1]

-

Experimental Workflow: In Vitro OGD/R Model

In Vivo Neuroprotective Effects: Chronic Cerebral Hypoperfusion Model

The neuroprotective effects of this compound were also evaluated in a rat model of chronic cerebral hypoperfusion (CCH), which simulates conditions of vascular dementia and long-term ischemic stress.

Quantitative Data Summary

| Parameter | Sham | CCH + Saline | CCH + this compound (10 mg/kg) |

| Escape Latency (s) in MWM (Day 5) | 15.2 ± 2.1 | 45.8 ± 5.3 | 28.5 ± 4.1 |

| Platform Crossings in MWM | 4.8 ± 0.7 | 1.5 ± 0.4 | 3.2 ± 0.6 |

| GFAP Expression (Relative Density) | 100 ± 12 | 289 ± 25 | 165 ± 18 |

| ChAT Expression (Relative Density) | 100 ± 11 | 48 ± 6 | 82 ± 9 |

| BACE1 Expression (Relative Density) | 100 ± 13 | 215 ± 20 | 138 ± 15** |

**p < 0.01 compared to CCH + Saline group. Data are presented as mean ± SD.

Experimental Protocol: Chronic Cerebral Hypoperfusion in Rats

-

Animal Model: Male Sprague-Dawley rats were used. Chronic cerebral hypoperfusion was induced by permanent bilateral common carotid artery occlusion (2-vessel occlusion, 2VO). A sham-operated group underwent the same surgical procedure without artery occlusion.

-

Drug Administration: Fourteen days after the 2VO surgery, rats in the treatment group received a daily intraperitoneal injection of this compound (10 mg/kg) for 14 consecutive days. The control group received saline injections.

-

Behavioral Testing: Spatial learning and memory were assessed using the Morris Water Maze (MWM) test, conducted during the last 5 days of drug administration.

-

Histological and Molecular Analysis: After the behavioral tests, brain tissues were collected.

-

Immunohistochemistry: Expression of glial fibrillary acidic protein (GFAP, a marker of astrogliosis) was examined in the hippocampus.

-

Western Blotting: The expression levels of choline acetyltransferase (ChAT, a marker for cholinergic neurons) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1, involved in amyloid-β production) were quantified in hippocampal lysates.

-

Experimental Workflow: In Vivo CCH Model

Implicated Signaling Pathways in Neuroprotection

While direct studies on the specific signaling pathways modulated by this compound are limited, the observed preclinical effects on oxidative stress, mitochondrial function, inflammation, and apoptosis suggest the involvement of key neuroprotective signaling cascades.

Putative Neuroprotective Signaling of this compound

The neuroprotective effects of this compound are likely mediated through the modulation of pathways that counteract the cellular damage induced by ischemia-reperfusion. Based on its observed effects, it is hypothesized that this compound may positively influence the PI3K/Akt and MAPK signaling pathways.

-

PI3K/Akt Pathway: This pathway is a critical regulator of cell survival and proliferation. Activation of Akt can inhibit apoptosis by phosphorylating and inactivating pro-apoptotic proteins such as Bad and caspase-9. The preservation of mitochondrial integrity by this compound may be, in part, mediated through the PI3K/Akt pathway.

-

MAPK Pathways (ERK, JNK, p38): The MAPK family plays a dual role in neuronal fate. While the ERK pathway is generally associated with cell survival and differentiation, the JNK and p38 pathways are often activated by cellular stress and can promote apoptosis. The anti-apoptotic and anti-inflammatory effects of this compound suggest a potential modulation of these pathways, possibly through the enhancement of ERK signaling and/or the inhibition of JNK and p38 activation.

Conceptual Signaling Pathway Diagram

Conclusion

The preclinical data strongly support the neuroprotective effects of this compound in models of ischemic neuronal injury. Its ability to mitigate oxidative stress, preserve mitochondrial function, and inhibit inflammatory and apoptotic processes highlights its potential as a therapeutic agent for stroke and other neurodegenerative conditions associated with cerebral ischemia. Further investigation into the precise molecular mechanisms and signaling pathways modulated by this compound is warranted to fully elucidate its neuroprotective profile and to guide future clinical development.

References

Cinepazide Maleate: A Technical Guide on its Phosphodiesterase Inhibitory Action and Broader Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinepazide Maleate is a pharmaceutical agent primarily recognized for its potent vasodilatory properties, which has led to its clinical application in the management of cardiovascular and cerebrovascular conditions, particularly in the treatment of acute ischemic stroke.[1][2][3] Marketed under trade names such as Anpian and Kelinao, it is a piperazine derivative that exerts its therapeutic effects through a multifaceted mechanism of action.[2][4] While it is characterized as a weak calcium channel blocker and an adenosine A2 receptor potentiator, a core component of its pharmacological activity is the inhibition of phosphodiesterase (PDE), an enzyme class crucial for regulating intracellular signaling pathways.[2][4] This guide provides an in-depth technical overview of this compound's function as a PDE inhibitor, supported by experimental protocols, quantitative data from clinical studies, and visualizations of its molecular pathways.

Chemical and Physical Properties

This compound is synthesized from (E)-3,4,5-trimethoxycinnamic acid and ethyl chlorocarbonate activation. Its key properties are summarized below.

| Property | Value |

| Chemical Name | 1-((1-Pyrrolidinylcarbonyl)methyl)-4-(3,4,5-trimethoxycinnamoyl)piperazine maleate[5] |

| Synonyms | MD-67350, Brendil, Vasodistal[4][5] |

| Molecular Formula | C₂₂H₃₁N₃O₅ · C₄H₄O₄[6] |

| Molecular Weight | 533.57 g/mol [5][6] |

| CAS Number | 26328-04-1[4][6] |

| Appearance | White to beige powder[6][7] |

| Solubility | Water: 20 mg/mL, clear[7] |

Mechanism of Action as a Phosphodiesterase Inhibitor

The primary mechanism contributing to the vasodilatory effects of this compound is its inhibition of phosphodiesterase (PDE).[2] PDEs are enzymes that hydrolyze cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical intracellular second messengers.[8][9]

This compound specifically inhibits the breakdown of cAMP.[2] By doing so, it increases the intracellular concentration of cAMP within vascular smooth muscle cells.[2] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates and inhibits myosin light chain kinase (MLCK). The inhibition of MLCK prevents the phosphorylation of myosin, leading to smooth muscle relaxation, vasodilation, and consequently, improved blood flow.[2][9] This is particularly beneficial in conditions characterized by vascular insufficiency.[2]

Caption: Signaling pathway of this compound as a PDE inhibitor.

Broader Pharmacological Profile

Beyond its role as a PDE inhibitor, this compound exhibits a range of other pharmacological actions that contribute to its therapeutic efficacy.

-

Calcium Channel Blockade: It acts as a mild calcium antagonist, inhibiting the transmembrane influx of Ca²⁺ into vascular smooth muscle cells, which contributes to vasodilation.[1][4][10]

-

Nitric Oxide Production: The compound can enhance the production of nitric oxide (NO), a potent endogenous vasodilator. NO stimulates the production of cGMP, which also promotes smooth muscle relaxation.[1]

-

Anti-thrombotic Effects: this compound has been shown to inhibit platelet aggregation, reducing the risk of thrombus formation.[1][2]

-

Neuroprotection and Antioxidant Activity: It possesses neuroprotective properties, particularly in cases of cerebral ischemia, by improving microcirculation.[1] Additionally, it exhibits antioxidant effects by neutralizing free radicals, thereby mitigating oxidative stress and protecting tissues from injury.[1]

-

Adenosine Potentiation: It potentiates the effects of endogenous adenosine, which contributes to its vasodilatory and blood rheology-improving effects.[11]

Caption: Overview of the multifaceted actions of this compound.

Generic Experimental Protocol: Phosphodiesterase Inhibition Assay

Objective: To determine the in vitro inhibitory potency (e.g., IC₅₀ value) of a test compound (e.g., this compound) on the activity of a specific phosphodiesterase isozyme.

Materials:

-

Recombinant human phosphodiesterase (specific isozyme of interest)

-

Test compound (this compound)

-

Substrate: Tritiated cyclic nucleotide ([³H]-cAMP or [³H]-cGMP)

-

96-well microplates

-

Scintillation counter and vials

-

Incubator (37°C)

-

Microplate reader (for colorimetric/luminescent assays)

Reagents:

-

Assay Buffer: (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Stop Solution: (e.g., 0.1 M HCl or specific termination buffer for commercial kits)

-

Enzyme Dilution Buffer: Assay buffer containing bovine serum albumin (BSA) to prevent enzyme degradation.

-

Scintillation Fluid

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.

-

Reaction Setup: In a 96-well plate, add the following in order:

-

Assay Buffer

-

Test compound at various concentrations (or vehicle control).

-

Recombinant PDE enzyme solution.

-

-

Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the [³H]-cAMP or [³H]-cGMP substrate to all wells to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range (less than 30% substrate hydrolysis).

-

Termination: Stop the reaction by adding the Stop Solution.

-

Separation of Product: The product of the reaction ([³H]-AMP or [³H]-GMP) must be separated from the unhydrolyzed substrate. This can be achieved using methods like ion-exchange chromatography columns or scintillation proximity assay (SPA) beads.

-

Quantification:

-

For chromatography, collect the eluate containing the product into scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

For SPA, the signal is measured directly in the microplate.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Caption: Experimental workflow for a PDE radioenzymatic inhibition assay.

Quantitative Data from Clinical Trials

The efficacy and safety of this compound have been evaluated in large-scale clinical trials, particularly for acute ischemic stroke. A multicenter, randomized, double-blind, placebo-controlled study provided significant quantitative data on its clinical outcomes.[11][16][17]

Study Design:

-

Population: 937 patients with acute ischemic stroke (onset within 48 hours).[11][16][18]

-

Intervention: Intravenous infusion of 320 mg this compound or placebo once daily for 14 days.[17][18]

-

Primary Efficacy Endpoint: Proportion of patients with a modified Rankin Scale (mRS) score ≤ 2 on day 90.[16][17]

-

Secondary Efficacy Endpoint: Proportion of patients with a Barthel Index ≥ 95 on day 90.[11][17]

Table 1: Primary and Secondary Efficacy Outcomes at Day 90

| Endpoint | This compound Group | Placebo Group | p-value |

| mRS Score ≤ 2 | 60.9% | 50.1% | 0.0004 |

| Barthel Index ≥ 95 | 53.4% | 46.7% | 0.0230 |

| Data sourced from a multicenter, randomized, double-blind, placebo-controlled trial.[11][16] |

The results demonstrate that this compound injection is superior to placebo in improving neurological function, reducing disability, and promoting functional recovery in patients with acute ischemic stroke.[11][17][18]

Table 2: Summary of Adverse Events (AEs)

| Adverse Event Profile | This compound Group | Placebo Group |

| Patients Reporting any AE | 82.0% | 84.1% |

| Most Common AE (Constipation) | 26.0% | 26.5% |

| There were no statistically significant differences in the overall safety parameters between the two groups.[11][17] |

The safety profile was found to be similar to placebo, with no unexpected adverse events reported.[11][18]

Conclusion

This compound is a valuable therapeutic agent with a complex pharmacological profile centered on its vasodilatory and neuroprotective effects. Its core mechanism as a phosphodiesterase inhibitor, leading to increased intracellular cAMP, is a significant contributor to its ability to relax vascular smooth muscle and improve blood flow. This action is complemented by its functions as a calcium channel blocker, an enhancer of nitric oxide production, and an anti-thrombotic agent. The quantitative evidence from robust clinical trials confirms its efficacy and safety in improving functional outcomes for patients with acute ischemic stroke. For researchers and drug development professionals, this compound serves as an important example of a multi-target drug with significant clinical utility in cerebrovascular disease.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C26H35N3O9 | CID 5282458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound = 98 HPLC 26328-04-1 [sigmaaldrich.com]

- 7. This compound = 98 HPLC 26328-04-1 [sigmaaldrich.com]

- 8. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 10. The Effects of this compound in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy and safety of this compound injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. doaj.org [doaj.org]

- 18. researchgate.net [researchgate.net]

The Role of Cinepazide Maleate in Reducing Vascular Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinepazide maleate is a synthetic piperazine derivative with significant vasodilatory properties, positioning it as a molecule of interest in the management of ischemic conditions. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning its action on vascular smooth muscle, leading to a reduction in vascular resistance. The multifaceted pharmacology of this compound involves the modulation of several key signaling pathways that regulate vascular tone. This document details its activity as a weak calcium channel blocker, a phosphodiesterase inhibitor, and a potentiator of adenosine-mediated vasodilation. Furthermore, its influence on the nitric oxide signaling pathway is explored. This guide synthesizes available quantitative data, presents detailed experimental protocols for key assays, and provides visual representations of the relevant signaling pathways to facilitate a deeper understanding of this compound's role in vascular pharmacology.

Introduction

Vascular resistance is a critical determinant of blood pressure and tissue perfusion, primarily regulated by the contractile state of vascular smooth muscle cells (VSMCs). Pathological increases in vascular resistance are a hallmark of numerous cardiovascular diseases, including hypertension and ischemic heart disease. Pharmacological agents that can effectively reduce vascular resistance by inducing vasodilation are therefore of significant therapeutic value. This compound has emerged as a compound with a complex and multifactorial mechanism of action that converges on the relaxation of VSMCs. This guide aims to provide a detailed technical examination of the molecular pharmacology of this compound, with a focus on its role in reducing vascular resistance.

Mechanisms of Action

This compound exerts its vasodilatory effects through several distinct but interconnected mechanisms:

-

Weak Calcium Channel Blockade: By weakly inhibiting L-type calcium channels in VSMCs, this compound reduces the influx of extracellular calcium, a key trigger for smooth muscle contraction.

-

Phosphodiesterase (PDE) Inhibition: this compound inhibits cyclic nucleotide phosphodiesterases, leading to an accumulation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers activate downstream signaling cascades that promote vasorelaxation.

-

Potentiation of Adenosine: The compound enhances the vasodilatory effects of endogenous adenosine, likely by interacting with adenosine A2A receptors and potentially by inhibiting adenosine reuptake.

-

Modulation of Nitric Oxide (NO) Signaling: Evidence suggests that this compound can enhance the production of nitric oxide, a potent endogenous vasodilator.

These mechanisms are explored in detail in the following sections.

Quantitative Data on Vasodilatory Efficacy

While specific dose-response curves and IC50 values for this compound's direct effect on vascular resistance are not extensively reported in publicly available literature, clinical studies provide insights into its therapeutic dosages.

| Clinical Study Parameter | Dosage and Administration | Reference |

| Acute Ischemic Stroke Treatment | 320 mg this compound injection in 500ml of normal saline, administered by intravenous drip at a rate of 100ml/h, once daily for 14 days.[1] | [1] |

| Acute Ischemic Stroke Clinical Trial Protocol | 320 mg of this compound injection mixed with saline or 5% glucose solution, administered by intravenous drip once daily for 14 days. |

Signaling Pathways

The vasodilatory action of this compound is mediated by its influence on several key intracellular signaling pathways within vascular endothelial and smooth muscle cells.

Calcium Channel Blockade and Vascular Smooth Muscle Contraction

The contraction of VSMCs is critically dependent on the influx of extracellular calcium through voltage-gated L-type calcium channels. This compound acts as a weak antagonist of these channels, thereby reducing calcium entry and promoting vasorelaxation.

Phosphodiesterase Inhibition and Cyclic Nucleotide Signaling

This compound inhibits phosphodiesterases (PDEs), the enzymes responsible for the degradation of cAMP and cGMP. The resulting increase in these cyclic nucleotides leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate various downstream targets that collectively promote vasorelaxation.

Adenosine Potentiation

Adenosine is an endogenous nucleoside that causes vasodilation by activating A2A receptors on VSMCs. This compound potentiates this effect, leading to enhanced vasorelaxation.

Nitric Oxide Signaling Pathway

Nitric oxide (NO) is a potent vasodilator produced by endothelial cells. It diffuses to adjacent VSMCs and activates soluble guanylate cyclase (sGC), leading to increased cGMP levels and vasorelaxation. This compound is thought to enhance the production of NO.

Experimental Protocols

This section outlines general methodologies for key experiments used to investigate the vasodilatory effects of compounds like this compound.

Isolated Blood Vessel Studies (Organ Bath)

Objective: To assess the direct vasorelaxant effect of this compound on isolated arteries.

Methodology:

-

Tissue Preparation: Thoracic aortas or other arteries (e.g., mesenteric, coronary) are excised from laboratory animals (e.g., rats, rabbits). The vessels are cleaned of adherent tissue and cut into rings of 2-4 mm in length.

-

Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension for a specified period. They are then pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride to induce a stable contractile tone.

-

Drug Administration: Cumulative concentrations of this compound are added to the organ bath, and the resulting relaxation is recorded.

-

Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. Dose-response curves are constructed to determine the potency (EC50) and efficacy (maximum relaxation) of this compound.

Measurement of Intracellular Calcium in VSMCs

Objective: To determine the effect of this compound on intracellular calcium levels in VSMCs.

Methodology:

-

Cell Culture: Primary VSMCs or a suitable cell line (e.g., A7r5) are cultured under standard conditions.

-

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM).

-

Stimulation: The cells are stimulated with a vasoconstrictor to induce an increase in intracellular calcium.

-

This compound Treatment: The effect of this compound on both basal and stimulated intracellular calcium levels is measured using fluorescence microscopy or a plate reader.

-

Data Analysis: Changes in fluorescence intensity are used to quantify changes in intracellular calcium concentration.

Nitric Oxide Production Assay

Objective: To measure the effect of this compound on NO production in endothelial cells.

Methodology:

-

Cell Culture: Endothelial cells (e.g., HUVECs) are cultured to confluence.

-

Treatment: The cells are treated with this compound for a specified time.

-

Sample Collection: The cell culture supernatant is collected.

-

Griess Assay: The concentration of nitrite (a stable metabolite of NO) in the supernatant is determined using the Griess reagent system. This colorimetric assay involves a reaction that forms a colored azo dye, the absorbance of which is measured spectrophotometrically.[2][3][4][5][6]

-

Data Analysis: The amount of nitrite is correlated with the amount of NO produced by the cells.

Conclusion

This compound reduces vascular resistance through a sophisticated and multifactorial mechanism of action. Its ability to weakly block L-type calcium channels, inhibit phosphodiesterases, potentiate the effects of adenosine, and potentially enhance nitric oxide production collectively contributes to its vasodilatory properties. This technical guide has provided a detailed overview of these mechanisms, supported by available data and methodologies for further investigation. A more complete understanding of the quantitative contribution of each of these pathways to the overall reduction in vascular resistance will be crucial for the continued development and clinical application of this compound and related compounds. Further preclinical research focusing on detailed dose-response studies and the elucidation of specific molecular interactions is warranted to fully characterize the pharmacological profile of this agent.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. mdpi.com [mdpi.com]

- 3. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. digitalshowcase.lynchburg.edu [digitalshowcase.lynchburg.edu]

Early Research on Cinepazide Maleate for Cardiovascular Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinepazide maleate, a piperazine derivative, emerged from early research as a vasoactive agent with potential applications in cardiovascular disease. Initially approved in tablet form in 1974, its therapeutic potential was primarily attributed to its dual mechanism of action: a mild calcium channel antagonism and the potentiation of endogenous adenosine effects.[1] This technical guide provides an in-depth overview of the foundational preclinical and clinical research that characterized the cardiovascular properties of this compound. The focus is on the core scientific investigations that elucidated its mechanism of action, therapeutic potential in conditions such as angina pectoris and ischemic stroke, and the experimental methodologies employed in these seminal studies.

Core Mechanism of Action

Early investigations revealed that this compound's cardiovascular effects stem from two primary pharmacological actions:

-

Weak Calcium Channel Blockade: this compound acts as a mild antagonist of L-type calcium channels in vascular smooth muscle cells.[2][3][4] By inhibiting the influx of extracellular calcium, it leads to smooth muscle relaxation and subsequent vasodilation. This effect contributes to reduced peripheral vascular resistance and improved blood flow.[2][3]

-

Enhancement of Endogenous Adenosine Effects: A significant aspect of this compound's mechanism is its ability to potentiate the actions of endogenous adenosine.[1][3][5] It achieves this by retarding the degradation of adenosine and potentially inhibiting its cellular uptake.[1][5] Adenosine is a potent vasodilator and plays a crucial role in cardioprotection.

These dual mechanisms result in a synergistic effect, leading to improved microcirculation, reduced blood viscosity, and inhibition of platelet aggregation.[1][3]

Preclinical Research and Key Findings

Initial preclinical studies were instrumental in defining the pharmacodynamic profile of this compound. These early investigations utilized various animal models to assess its impact on cardiovascular parameters.

Hemodynamic Effects in Animal Models

Table 1: Summary of Preclinical Hemodynamic Effects of this compound

| Parameter | Animal Model(s) | Observed Effect | Reference |

| General Hemodynamics | Cats, Dogs, Rabbits, Rats | Vasodilation | [6] |

| Cardiac Hemodynamics | Cats, Dogs, Rabbits, Rats | Alterations consistent with vasodilation | [6] |

| Respiration | Not specified | Investigated | [6] |

| Diuresis | Not specified | Investigated | [6] |

Interaction with Adenosine in Guinea-Pig Atria

A pivotal in vitro study elucidated the interaction of this compound with adenosine in isolated guinea-pig atria. This research provided direct evidence for its adenosine-potentiating effects.

-

Tissue Preparation: Isolated atria from guinea pigs were used.

-

Experimental Setup: The atria were incubated in a suitable physiological solution.

-

Drug Administration: The negative inotropic effects of adenosine and adenine nucleotides (ATP, cAMP) were measured in the presence and absence of this compound at concentrations of 3 x 10⁻⁵ M to 3 x 10⁻⁴ M.

-

Radiolabeling: To trace the metabolic fate of adenosine, radiolabeled adenosine (¹⁰ µCi) was incubated with atrial tissue. The degradation products, inosine and hypoxanthine, were then measured.

-

Accumulation Assay: The accumulation of ³H-activity from a lower concentration of radiolabeled adenosine (0.1 µCi) was measured to assess cellular uptake.[5]

-

This compound selectively and dose-dependently augmented the negative inotropic effects of adenosine and adenine nucleotides.[5]

-

This compound (at 3 x 10⁻⁴ M) retarded the degradation of adenosine into inosine and hypoxanthine, suggesting inhibition of adenosine deaminase.[5]

-

This compound (3 x 10⁻⁵ M - 3 x 10⁻⁴ M) inhibited the accumulation of ³H-activity from adenosine in atrial tissue, indicating a blockade of cellular uptake.[5]

Table 2: Quantitative Data from Adenosine Interaction Study

| Parameter | Condition | Concentration of this compound | Result | Reference |

| Negative Inotropic Effect of Adenosine | Augmentation | 3 x 10⁻⁵ M - 3 x 10⁻⁴ M | Dose-dependent augmentation | [5] |

| Adenosine Degradation | Retardation | 3 x 10⁻⁴ M | Retarded degradation to inosine and hypoxanthine | [5] |

| Adenosine Accumulation | Inhibition | 3 x 10⁻⁵ M - 3 x 10⁻⁴ M | Inhibited accumulation of ³H-activity | [5] |

Early Clinical Research in Cardiovascular Disease

Building on the promising preclinical data, early clinical research explored the therapeutic utility of this compound in various cardiovascular conditions, most notably unstable angina pectoris and, later, acute ischemic stroke.

Unstable Angina Pectoris

A clinical study investigated the efficacy of this compound in combination with Xinkeshu Capsules for the treatment of unstable angina pectoris.

-

Study Design: Randomized controlled trial.

-

Participants: 138 patients with unstable angina pectoris.

-

Control Group (n=69): Intravenous administration of this compound Injection (8 mL in 500 mL normal saline) once daily for 14 days.

-

Treatment Group (n=69): Control group treatment plus oral Xinkeshu Capsules (4 grains, three times daily) for 14 days.

-

Outcome Measures: Electrocardiogram, clinical efficacy, frequency and duration of angina, nitroglycerin dosage, ST-segment depression, cardiac function (LVEF, CO, SV), and serum markers (MDA, NO, CRP).

Table 3: Efficacy of this compound in Unstable Angina Pectoris (Control Group Data)

| Outcome Measure | Result in Control Group (this compound) | Reference |

| Electrocardiogram Efficacy | 81.2% | |

| Clinical Efficacy | 75.4% | |

| Cardiac Function (LVEF, CO, SV) | Significantly increased post-treatment | |

| Angina Frequency and Duration | Significantly decreased post-treatment | |

| Nitroglycerin Dosage | Significantly decreased post-treatment | |

| ST-Segment Descending Range | Significantly decreased post-treatment | |

| Serum MDA and CRP | Significantly decreased post-treatment | |

| Serum NO | Significantly increased post-treatment |

Note: The data for the control group represents the effects of this compound as the primary active intravenous treatment.

Acute Ischemic Stroke

While the focus of this guide is on broader cardiovascular disease, it is important to note that much of the later clinical research on this compound has been in the context of acute ischemic stroke. A multicenter, randomized, double-blind, placebo-controlled trial confirmed its efficacy and safety in this indication.

-

Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.

-

Participants: Patients with acute ischemic stroke.

-

Treatment: Intravenous infusion of 320 mg this compound or placebo once daily for 14 days.

-

Concomitant Therapy: All patients received basic therapy with citicoline sodium.

-

Primary Efficacy Endpoint: Proportion of patients with a modified Rankin Scale (mRS) score ≤ 2 on day 90.

-

Secondary Efficacy Endpoints: Barthel Index ≥ 95 on day 90.[1]

Table 4: Efficacy of this compound in Acute Ischemic Stroke

| Outcome Measure | This compound Group | Placebo Group | p-value | Reference |

| Proportion of patients with mRS ≤ 2 on day 90 | 60.9% | 50.1% | 0.0004 | [1] |

| Proportion of patients with Barthel Index ≥ 95 on day 90 | 53.4% | 46.7% | 0.0230 | [1] |

Signaling Pathways and Experimental Workflows

The dual mechanism of action of this compound can be visualized through distinct signaling pathways.

Signaling Pathway of this compound

Caption: Dual mechanism of this compound action.

Experimental Workflow for Preclinical Cardiovascular Assessment

Caption: General workflow for preclinical assessment.

Conclusion

The early research on this compound established a strong foundation for its clinical use in cardiovascular diseases, particularly those characterized by compromised microcirculation. Its dual mechanism of action, combining mild calcium channel blockade with the potentiation of endogenous adenosine, provided a unique therapeutic profile. Preclinical studies in various animal models and in vitro preparations were crucial in defining its hemodynamic effects and elucidating its interaction with the adenosine signaling pathway. Subsequent clinical trials, initially in angina pectoris and more definitively in acute ischemic stroke, have validated its efficacy and safety. This technical guide summarizes the core scientific evidence from these early investigations, offering valuable insights for researchers and drug development professionals in the cardiovascular field.

References

- 1. Efficacy and safety of this compound injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. The Effects of this compound in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of this compound on Serum Inflammatory Factors of ICU Patients with Severe Cerebral Hemorrhage after Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of cinepazide with adenosine on guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Pharmacodynamic study of a new vasodilatator, this compound. II. Action on general and cardiac hemodynamics, respiration and diuresis. Local anesthetic action and effect on the autonomic nervous system. Prolonged toxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Vasodilatory Properties of Cinepazide Maleate

Executive Summary: Cinepazide Maleate is a piperazine derivative recognized for its potent vasodilatory effects, primarily utilized in the management of cardiovascular and cerebrovascular conditions such as acute ischemic stroke (AIS).[1][2][3] Its therapeutic efficacy stems from a multifaceted mechanism of action that includes mild calcium channel blockade, enhancement of endogenous adenosine, modulation of cyclic nucleotides, and increased production of nitric oxide.[1][2][4] Clinical investigations have consistently demonstrated that this compound improves cerebral blood flow, promotes neurofunctional recovery, and reduces disability in patients following an ischemic event, all while maintaining a favorable safety profile.[5][6][7] This document provides a comprehensive overview of the pharmacological properties, signaling pathways, and clinical evidence supporting the vasodilatory action of this compound for researchers, scientists, and drug development professionals.

Introduction

This compound is a vasodilator agent that has been effectively used in the treatment of vascular insufficiencies, particularly in the context of cerebrovascular diseases.[2][3] Its primary therapeutic goal is to augment blood flow to ischemic tissues, thereby improving oxygen and nutrient delivery and protecting against cellular damage.[2] The drug's efficacy is attributed to its complex and synergistic mechanisms that target the smooth muscle cells lining blood vessels, leading to their relaxation and consequent vasodilation.[1][2] Extensive clinical research, particularly in patients with acute ischemic stroke, has validated its role in improving patient outcomes.[5][6]

Core Mechanisms of Vasodilation

The vasodilatory action of this compound is not mediated by a single pathway but rather through a combination of complementary mechanisms.

Calcium Channel Blockade

This compound acts as a mild calcium antagonist.[4] It suppresses the transmembrane movement of calcium ions (Ca²⁺) into the vascular smooth muscle cells.[1][4] This reduction in intracellular Ca²⁺ concentration prevents the activation of calmodulin and myosin light-chain kinase (MLCK), which are essential for the phosphorylation of myosin and subsequent muscle contraction. The resulting effect is the relaxation of the vascular smooth muscle and vasodilation.

Modulation of Cyclic Nucleotides and Nitric Oxide Signaling

This compound influences intracellular signaling cascades involving cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), both of which are potent secondary messengers promoting smooth muscle relaxation.

-

Phosphodiesterase (PDE) Inhibition : The drug functions as a phosphodiesterase inhibitor, preventing the breakdown of cAMP.[2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates MLCK, leading to vasodilation.

-

Nitric Oxide (NO) Enhancement : this compound has been shown to enhance the production of nitric oxide (NO), a powerful endogenous vasodilator.[1] NO, produced by endothelial cells, diffuses into adjacent smooth muscle cells and activates guanylyl cyclase. This enzyme catalyzes the conversion of GTP to cGMP, which then activates Protein Kinase G (PKG), ultimately resulting in smooth muscle relaxation and increased vessel diameter.[1]

-

Adenosine Potentiation : The compound also enhances the effectiveness of endogenous adenosine.[4] Adenosine, by acting on its receptors, can stimulate adenylyl cyclase to produce more cAMP, further contributing to the vasodilatory effect.

Evidence of Vasodilatory Efficacy

The vasodilatory properties of this compound are supported by both preclinical and extensive clinical data.

Preclinical Data

Animal studies have provided foundational evidence for the compound's effects on blood flow.

| Animal Model | Administration Route | Dose Range | Observed Effect | Reference |

| Dog | Intravertebral Injection | 1-10 mg/kg | Dose-related increase in vertebral blood flow. | [3] |

| Dog | Intravenous Injection | 30 mg/kg | Potentiated the vasodilator response to adenosine and cAMP. | [3] |

Clinical Trial Data

Human clinical trials, particularly in patients with acute ischemic stroke (AIS), have confirmed the therapeutic benefits of this compound.

Table 1: Summary of Efficacy in Acute Ischemic Stroke Clinical Trials

| Study Parameter | This compound Group | Control/Placebo Group | P-Value | Key Finding | Reference |

|---|---|---|---|---|---|

| Functional Independence (mRS ≤ 2 at Day 90) | 60.9% (of 937 patients) | 50.1% | 0.0004 | Significantly higher proportion of patients achieved functional independence. | [5][7] |

| Activities of Daily Living (Barthel Index ≥ 95 at Day 90) | 53.4% | 46.7% | 0.0230 | Significantly better recovery in daily living activities. | [5][7] |

| Overall Treatment Efficacy (Combined with Edaravone) | 94.00% | 74.00% | <0.05 | Markedly superior efficacy in combination therapy for AIS. | [4] |

| Cerebral Blood Flow (Post-treatment) | Augmented blood flow velocities in MCA and ACA. | Less pronounced increase. | N/A | Demonstrates direct impact on cerebral hemodynamics. |[4] |

Table 2: Summary of Safety Profile from Meta-Analysis

| Parameter | This compound Group | Control Group | Relative Risk (95% CI) | P-Value | Conclusion | Reference |

|---|---|---|---|---|---|---|

| Incidence of Any Adverse Event (19 RCTs) | 6.90% (114/1650) | 7.64% (124/1622) | 0.92 (0.72-1.17) | 0.49 | No significant difference in the overall incidence of adverse events. | [8] |

| Effect on Blood Pressure (AIS patients with hypertension) | No significant difference from control. | No significant difference from treatment. | N/A | >0.05 | Does not negatively affect clinical blood pressure management. |[9] |

Key Experimental Protocols

The efficacy and safety of this compound have been established through rigorous, multicenter, randomized, double-blind, placebo-controlled trials.

Protocol for an Acute Ischemic Stroke Trial

A typical clinical trial to evaluate this compound for AIS follows a structured methodology.

-

Objective : To assess the efficacy and safety of this compound injection in improving functional outcomes in patients with AIS.

-

Study Design : A multicenter, randomized, double-blind, placebo-controlled study.[5][10]

-

Patient Population : Adults (e.g., 18-80 years) with a diagnosis of acute ischemic stroke confirmed by imaging, with symptom onset within a specified window (e.g., 48 hours), and a moderate to severe stroke scale score (e.g., NIHSS score of 7-25).[6][9]

-

Intervention :

-

Treatment Group : Intravenous infusion of 320 mg this compound, typically diluted in 250-500ml of normal saline or 5% glucose solution, administered once daily for 14 consecutive days.[4][5][11]

-

Control Group : Intravenous infusion of a matching placebo on the same schedule.[5][11]

-

Background Therapy : All patients receive standard-of-care, which may include antiplatelet agents, antihypertensives, and citicoline sodium.[5][11]

-

-

Primary Efficacy Endpoint : The proportion of patients with a modified Rankin Scale (mRS) score of ≤2 at Day 90.[5] The mRS is a standard measure of disability and functional outcome.

-

Secondary Efficacy Endpoints :

-

Safety Assessment : Monitoring and recording of all adverse events (AEs), laboratory parameters, vital signs, and electrocardiograms throughout the study.[5][8]

Conclusion

This compound is a well-characterized vasodilator with a robust, multifaceted mechanism of action targeting key pathways in vascular smooth muscle regulation. It functions as a mild calcium channel blocker, an enhancer of the adenosine and nitric oxide signaling pathways, and a phosphodiesterase inhibitor.[1][2][4] This combination of activities leads to effective vasodilation and demonstrable improvements in cerebral blood flow. Extensive clinical trials have confirmed its efficacy in improving functional recovery and reducing disability in patients with acute ischemic stroke, establishing it as a valuable therapeutic option in the management of cerebrovascular diseases.[5][6][7] Its favorable safety profile further supports its clinical utility.[8][9]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Effects of this compound in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. doaj.org [doaj.org]

- 6. biospectrumasia.com [biospectrumasia.com]

- 7. researchgate.net [researchgate.net]

- 8. Safety of this compound injection in the treatment of stroke: a meta-analysis [cadrj.com]

- 9. [Effects of this compound injection on blood pressure in patients with acute ischemic stroke and hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols for Cinepazide Maleate in In Vivo Rat Models of Stroke

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinepazide maleate is a vasoactive drug with demonstrated neuroprotective properties, making it a compound of interest in the investigation of therapeutic strategies for ischemic stroke.[1][2] Its mechanisms of action are multifaceted, including vasodilation, anti-platelet aggregation, and the potentiation of adenosine effects, which collectively contribute to improved cerebral microcirculation and neuroprotection.[1][2] Preclinical studies in rodent models are crucial for elucidating its therapeutic potential and underlying molecular mechanisms.

These application notes provide a summary of the available data on the use of this compound in a rat model of cerebral ischemia and offer detailed protocols for its administration and the evaluation of its efficacy. While data from acute focal ischemia models in rats are limited in the reviewed literature, a study on chronic cerebral hypoperfusion provides valuable insights into a potentially effective dosage and its neuroprotective effects.

Quantitative Data Summary

The following table summarizes the key quantitative data from a study investigating the effects of this compound in a rat model of chronic cerebral hypoperfusion, a condition that shares pathophysiological features with ischemic stroke.

| Animal Model | Drug | Dosage | Administration Route | Frequency & Duration | Key Findings | Reference |

| Chronic Cerebral Hypoperfusion (2-vessel occlusion) in Diabetic Rats | This compound | 10 mg/kg | Not specified | Daily for 14 days | Significantly attenuated the decrease in the expression of choline acetyltransferase (ChAT), suggesting neuroprotective effects.[3] | [3] |

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Rat Model of Focal Cerebral Ischemia

This protocol describes the induction of focal cerebral ischemia in rats, a standard and widely used model to mimic human ischemic stroke.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane, chloral hydrate)

-

Heating pad to maintain body temperature

-

Surgical instruments (scissors, forceps, vessel clips)

-

4-0 nylon monofilament with a rounded tip

-

Sutures (4-0 silk)

-

Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Place the rat in a supine position on a heating pad to maintain its body temperature at 37°C.

-

Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA and place a temporary clip on the CCA and ICA.

-

Make a small incision in the ECA.

-

Introduce the 4-0 nylon monofilament through the ECA stump and gently advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt. The insertion depth is typically 18-20 mm from the carotid bifurcation.

-

(Optional) Use a laser Doppler flowmeter to confirm a significant drop in cerebral blood flow, indicating successful occlusion.

-

Secure the filament in place with a suture.

-

After the desired occlusion period (e.g., 90 or 120 minutes), carefully withdraw the filament to allow for reperfusion.

-

Suture the cervical incision and allow the rat to recover from anesthesia in a warm cage.

Administration of this compound

This protocol outlines the intravenous administration of this compound to rats.

Materials:

-

This compound for injection

-

Sterile saline (0.9% NaCl) or 5% glucose solution for dilution

-

Syringes and needles (e.g., 27-gauge)

-

Rat restrainer or appropriate handling method

Procedure:

-

Prepare the this compound solution by diluting it to the desired concentration with sterile saline or 5% glucose solution.

-

Warm the solution to room temperature before injection.

-

Place the rat in a restrainer to immobilize it and expose the lateral tail vein.

-

Swab the injection site with 70% ethanol.

-

Insert the needle into the lateral tail vein and slowly inject the this compound solution.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Monitor the animal for any adverse reactions during and after the injection.

Assessment of Neurological Deficit

Neurological deficit scoring is a crucial method for evaluating the functional outcome after stroke.

Procedure:

A commonly used 5-point scale for neurological deficit scoring in rats is as follows:

-

0: No observable neurological deficit.

-

1: Failure to extend the contralateral forepaw fully.

-

2: Circling to the contralateral side.

-

3: Falling to the contralateral side.

-

4: No spontaneous walking with a depressed level of consciousness.

Evaluate the neurological deficit at specific time points after MCAO (e.g., 24 hours, 48 hours, and 7 days).

Measurement of Infarct Volume

Triphenyltetrazolium chloride (TTC) staining is a standard method to visualize and quantify the infarct volume in the brain.

Materials:

-

2% TTC solution in phosphate-buffered saline (PBS)

-

Brain matrix slicer

-

Digital scanner or camera

Procedure:

-

At the end of the experiment (e.g., 24 or 48 hours post-MCAO), deeply anesthetize the rat and perfuse it transcardially with cold saline.

-

Carefully remove the brain and place it in a cold brain matrix slicer.

-

Cut the brain into 2 mm thick coronal sections.

-

Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark. Healthy tissue will stain red, while the infarcted tissue will remain white.

-

Capture high-resolution images of the stained sections.

-

Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the hemisphere in each slice.

-

Calculate the infarct volume as a percentage of the total hemispheric volume, often corrected for edema.

Visualizations

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in a rat stroke model.

Proposed Neuroprotective Signaling Pathway of this compound in Ischemic Stroke

Caption: Proposed mechanism of this compound's neuroprotective effects in stroke.

References

- 1. This compound Improves Cognitive Function and Protects Hippocampal Neurons in Diabetic Rats with Chronic Cerebral Hypoperfusion [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. This compound Improves Cognitive Function and Protects Hippocampal Neurons in Diabetic Rats with Chronic Cerebral Hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Cinepazide Maleate in Plasma using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinepazide Maleate is a vasodilator used in the treatment of cerebrovascular and peripheral vascular disorders. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides a detailed protocol for a reliable and validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in plasma samples.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and HPLC analysis.

Materials and Reagents

-

This compound reference standard

-

Tinidazole (Internal Standard - IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid

-

Water (HPLC grade)

-

Human plasma (drug-free)

-

Ethyl acetate

Instrumentation

-

HPLC system equipped with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Centrifuge

-

Vortex mixer

-

pH meter

Preparation of Solutions

-

Mobile Phase: A mixture of 10mM potassium dihydrogen phosphate (pH adjusted to 4.5 with phosphoric acid) and methanol in a 40:60 (v/v) ratio.[1] The solution should be filtered through a 0.45 µm membrane filter and degassed prior to use.

-

Standard Stock Solution of this compound: Accurately weigh and dissolve this compound in methanol to obtain a concentration of 100 µg/mL.

-

Internal Standard (IS) Stock Solution: Accurately weigh and dissolve Tinidazole in methanol to obtain a concentration of 100 µg/mL.

-

Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with methanol to achieve a concentration range of 0.12-120 µg/mL.[1]

Sample Preparation: Liquid-Liquid Extraction

-

Pipette 200 µL of plasma into a clean microcentrifuge tube.

-

Add 20 µL of the Internal Standard working solution (Tinidazole).

-

Add 1 mL of ethyl acetate.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue with 100 µL of the mobile phase.